Transporter Selectivity: Quantifying Nortriptyline's Preference for NET over SERT Compared to Amitriptyline
Nortriptyline demonstrates a clear and quantifiable selectivity for inhibiting the norepinephrine transporter (NET) over the serotonin transporter (SERT). This is in direct contrast to its parent compound, amitriptyline, which acts as a balanced reuptake inhibitor of both [1]. Binding affinity (Ki) data from human cloned receptors quantifies this difference: Nortriptyline has a Ki of 1.8-21 nM for NET and 15-280 nM for SERT, resulting in a SERT/NET ratio of >10 [2]. In contrast, amitriptyline's Ki values are 19-102 nM for NET and 2.8-36 nM for SERT, with a SERT/NET ratio of approximately 1:1.5, indicating balanced inhibition [2].
| Evidence Dimension | Binding affinity (Ki) for human norepinephrine (NET) and serotonin (SERT) transporters |
|---|---|
| Target Compound Data | NET Ki: 1.8–21 nM; SERT Ki: 15–280 nM; SERT/NET ratio >10 |
| Comparator Or Baseline | Amitriptyline: NET Ki: 19–102 nM; SERT Ki: 2.8–36 nM; SERT/NET ratio ~1:1.5 |
| Quantified Difference | Nortriptyline's SERT/NET ratio is >6.7-fold higher than amitriptyline's, indicating a strong preference for NET inhibition. |
| Conditions | In vitro binding assays using human cloned receptors (data extracted from PDSP Ki database). |
Why This Matters
This differential transporter profile is critical for researchers studying the downstream effects of selective NET inhibition versus dual reuptake inhibition, and for those seeking to minimize serotonergic side effects.
- [1] Hyttel, J., Christensen, A.V., Fjalland, B. (1980). Neuropharmacological Properties of Amitriptyline, Nortriptyline and their Metabolites. Acta Pharmacologica et Toxicologica, 47: 53-57. DOI: 10.1111/j.1600-0773.1980.tb02025.x View Source
- [2] Gillman, P.K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6): 737-748. DOI: 10.1038/sj.bjp.0707255 View Source
